molecular formula C8H7ClO3S B034893 2-Chloro-4-(methylsulfonyl)benzaldehyde CAS No. 101349-95-5

2-Chloro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B034893
CAS No.: 101349-95-5
M. Wt: 218.66 g/mol
InChI Key: FSZMGEPPBLUUFS-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3S. It is a chlorinated benzaldehyde derivative with a methylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)benzaldehyde typically involves the chlorination of 4-(methylsulfonyl)benzaldehyde. One common method includes the reaction of 4-(methylsulfonyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine and methylsulfonyl groups. These groups increase the reactivity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methylsulfonyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both the chlorine and methylsulfonyl groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZMGEPPBLUUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375533
Record name 2-chloro-4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101349-95-5
Record name 2-chloro-4-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101349-95-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 2-chloro-4-fluorobenzaldehyde (24.9 g, 0.16 mol) and dry sodium methanesulfinate (17.9 g, 0.175 mmol) in dry DMSO (60 ml) is stirred at 90° C. overnight. The reaction mixture is allowed to cool to room temperature and then poured onto ice-water (400 ml). The resulting precipitated is collected by filtration and dried under high vacuum to yield the titled compound as a yellow powder.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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